Cas no 148983-23-7 (Carbamic acid,N-[(2R)-2,3-dihydroxypropyl]-, 1,1-dimethylethyl ester)
Carbamic acid,N-[(2R)-2,3-dihydroxypropyl]-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid,N-[(2R)-2,3-dihydroxypropyl]-, 1,1-dimethylethyl ester
- (R)-tert-butyl (2,3-dihydroxypropyl)carbamate
- Carbamic acid, [(2R)-2,3-dihydroxypropyl]-, 1,1-dimethylethyl ester (9CI)
- (R)-3-BOC-AMINOPROPANE-1,2-DIOL
- CS-0530043
- 148983-23-7
- EN300-399294
- BS-27684
- tert-Butyl(R)-(2,3-dihydroxypropyl)carbamate
- AT21535
- SCHEMBL3166361
- TERT-BUTYL N-[(2R)-2,3-DIHYDROXYPROPYL]CARBAMATE
- (R)-tert-Butyl(2,3-dihydroxypropyl)carbamate
- tert-Butyl (R)-(2,3-dihydroxypropyl)carbamate
- XH1210
-
- Inchi: 1S/C8H17NO4/c1-8(2,3)13-7(12)9-4-6(11)5-10/h6,10-11H,4-5H2,1-3H3,(H,9,12)/t6-/m1/s1
- InChI Key: OWAMQHJPVUGZSB-ZCFIWIBFSA-N
- SMILES: O(C(NC[C@H](CO)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 191.11581
- Monoisotopic Mass: 191.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 78.8Ų
Experimental Properties
- PSA: 78.79
Carbamic acid,N-[(2R)-2,3-dihydroxypropyl]-, 1,1-dimethylethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-399294-0.05g |
tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate |
148983-23-7 | 95% | 0.05g |
$293.0 | 2023-03-02 | |
| Enamine | EN300-399294-0.1g |
tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate |
148983-23-7 | 95% | 0.1g |
$437.0 | 2023-03-02 | |
| Enamine | EN300-399294-0.25g |
tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate |
148983-23-7 | 95% | 0.25g |
$623.0 | 2023-03-02 | |
| Enamine | EN300-399294-0.5g |
tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate |
148983-23-7 | 95% | 0.5g |
$980.0 | 2023-03-02 | |
| Enamine | EN300-399294-1.0g |
tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate |
148983-23-7 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-399294-2.5g |
tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate |
148983-23-7 | 95% | 2.5g |
$2464.0 | 2023-03-02 | |
| Enamine | EN300-399294-5.0g |
tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate |
148983-23-7 | 95% | 5.0g |
$3645.0 | 2023-03-02 | |
| Enamine | EN300-399294-10.0g |
tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate |
148983-23-7 | 95% | 10.0g |
$5405.0 | 2023-03-02 | |
| 1PlusChem | 1P00AWSW-100mg |
Carbamic acid, [(2R)-2,3-dihydroxypropyl]-, 1,1-dimethylethyl ester (9CI) |
148983-23-7 | 98% | 100mg |
$44.00 | 2025-03-29 | |
| 1PlusChem | 1P00AWSW-250mg |
Carbamic acid, [(2R)-2,3-dihydroxypropyl]-, 1,1-dimethylethyl ester (9CI) |
148983-23-7 | 96% | 250mg |
$83.00 | 2025-02-25 |
Carbamic acid,N-[(2R)-2,3-dihydroxypropyl]-, 1,1-dimethylethyl ester Related Literature
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on Carbamic acid,N-[(2R)-2,3-dihydroxypropyl]-, 1,1-dimethylethyl ester
Research Briefing on Carbamic acid,N-[(2R)-2,3-dihydroxypropyl]-, 1,1-dimethylethyl ester (CAS: 148983-23-7)
Carbamic acid,N-[(2R)-2,3-dihydroxypropyl]-, 1,1-dimethylethyl ester (CAS: 148983-23-7) is a chemically synthesized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, often referred to as a protected form of a carbamate derivative, is utilized in various synthetic pathways, particularly in the development of novel therapeutics and bioactive molecules. Its unique structural features, including the (2R)-2,3-dihydroxypropyl moiety and the tert-butyl ester group, make it a versatile intermediate in organic synthesis and drug design.
Recent studies have focused on the application of this compound in the synthesis of glycoconjugates and other biologically active molecules. The presence of the dihydroxypropyl group allows for further functionalization, enabling the creation of complex molecular architectures. Researchers have explored its potential in the development of enzyme inhibitors, particularly those targeting glycosidases and other carbohydrate-processing enzymes. The tert-butyl ester group provides stability under various reaction conditions, making it a valuable protecting group in multi-step synthetic routes.
One of the key areas of investigation involves the use of Carbamic acid,N-[(2R)-2,3-dihydroxypropyl]-, 1,1-dimethylethyl ester in the synthesis of glycosidase inhibitors. These inhibitors have shown promise in the treatment of diseases such as diabetes, viral infections, and lysosomal storage disorders. Recent publications highlight its role in the preparation of iminosugar derivatives, which mimic the structure of monosaccharides and interfere with glycosidase activity. The compound's ability to serve as a chiral building block has also been exploited in the asymmetric synthesis of pharmacologically relevant molecules.
In addition to its applications in medicinal chemistry, this compound has been investigated for its potential in chemical biology studies. Its incorporation into probe molecules has enabled researchers to study enzyme mechanisms and identify new drug targets. The compound's stability and reactivity profile make it suitable for use in click chemistry and other bioorthogonal reactions, facilitating the labeling and tracking of biomolecules in complex biological systems.
Recent advancements in synthetic methodologies have improved the efficiency of producing Carbamic acid,N-[(2R)-2,3-dihydroxypropyl]-, 1,1-dimethylethyl ester, making it more accessible for research and development purposes. Green chemistry approaches, including catalytic methods and solvent-free reactions, have been employed to reduce the environmental impact of its synthesis. These developments are expected to further expand its applications in drug discovery and chemical biology.
In conclusion, Carbamic acid,N-[(2R)-2,3-dihydroxypropyl]-, 1,1-dimethylethyl ester (CAS: 148983-23-7) represents a valuable tool in modern chemical and pharmaceutical research. Its versatility as a synthetic intermediate, combined with its potential biological activities, positions it as a compound of continued interest in the development of new therapeutics and chemical probes. Future research is likely to explore its applications in targeted drug delivery systems and personalized medicine, further solidifying its role in advancing the field of chemical biology.
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